STING Inhibition Potency: N-(4-butylphenyl)-5-nitro-2-furancarboxamide vs. C-171, C-176, H-151
N-(4-butylphenyl)-5-nitro-2-furancarboxamide (C-170) inhibits human wild-type STING with an IC50 of 0.8 µM . In direct comparison, the closely related analog C-171 exhibits a markedly more potent IC50 of 4.5 nM (178-fold difference) [1], while C-176 inhibits STING-mediated IFNβ reporter activity with an IC50 of <50 nM . H-151, another covalent STING antagonist, demonstrates an IC50 of 3.8 nM . This quantitative hierarchy establishes N-(4-butylphenyl)-5-nitro-2-furancarboxamide as a moderately potent tool compound suitable for studies requiring intermediate STING blockade, whereas C-171 and H-151 are preferred for near-complete inhibition.
| Evidence Dimension | STING inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.8 µM (human STING wild-type) |
| Comparator Or Baseline | C-171: 4.5 nM; C-176: <50 nM; H-151: 3.8 nM |
| Quantified Difference | C-170 is 178-fold less potent than C-171; >16-fold less potent than C-176 |
| Conditions | In vitro enzymatic/binding assay for STING |
Why This Matters
Researchers requiring partial rather than complete STING pathway suppression should select N-(4-butylphenyl)-5-nitro-2-furancarboxamide over more potent analogs like C-171 or H-151.
- [1] InvivoChem. C-171 Datasheet. View Source
